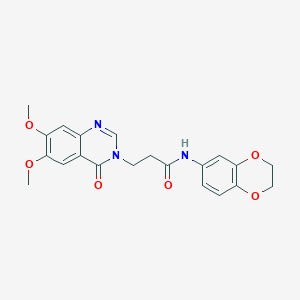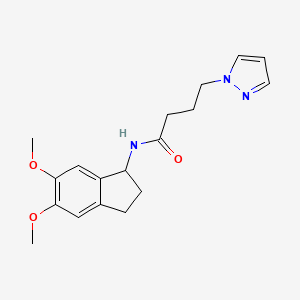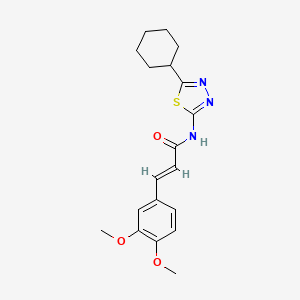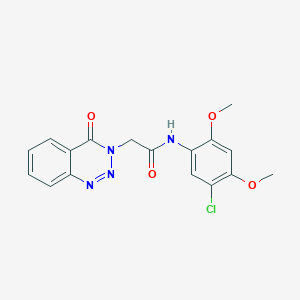![molecular formula C20H20BrN5OS B11010896 3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11010896.png)
3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide: is a chemical compound with the following properties:
CAS Number: 1955541-14-6
Molecular Formula: CHBrNO
Molecular Weight: 348.19 g/mol
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including:
Substitution Reactions: It could participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Oxidation and Reduction Reactions: Depending on its functional groups, it may be oxidized or reduced.
Common Reagents: These reactions might involve reagents like acids, bases, and transition metal catalysts.
Major Products: The specific products formed would depend on the reaction conditions and starting materials.
Scientific Research Applications
Researchers explore this compound in several fields:
Medicine: Investigating its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Chemistry: Studying its reactivity and interactions with other molecules.
Biology: Assessing its impact on cellular processes and biological pathways.
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors, or proteins) within cells. Further studies are needed to elucidate these interactions and pathways.
Comparison with Similar Compounds
While I don’t have information on exact similar compounds, researchers would compare this compound’s structure, properties, and biological effects with related molecules to understand its uniqueness.
Properties
Molecular Formula |
C20H20BrN5OS |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H20BrN5OS/c1-12-15(5-6-18(27)22-8-7-19-23-9-10-28-19)13(2)26-20(24-12)16-4-3-14(21)11-17(16)25-26/h3-4,9-11H,5-8H2,1-2H3,(H,22,27) |
InChI Key |
YZVJXUAHDPADEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CCC(=O)NCCC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11010834.png)

![Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate](/img/structure/B11010845.png)
methanone](/img/structure/B11010848.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one](/img/structure/B11010854.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11010872.png)

![(2E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11010885.png)


![(2E)-2-methyl-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11010904.png)
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11010919.png)
![2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010922.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11010924.png)
